6-N-Biotinylaminohexyl hydrogenphosphonate
Description
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium is a synthetic derivative of the biotin (vitamin B7) scaffold. Its structure comprises:
- A (4S)-2-oxohexahydrothieno[3,4-d]imidazole core, a bicyclic heterocycle with sulfur and nitrogen atoms.
- A pentanoylamino group (5-carbon chain with an amide linkage) at position 4 of the thienoimidazole.
- A 6-hexoxy chain terminating in a phosphanium ion (positively charged phosphorus atom with hydroxy-oxo substituents).
This compound is hypothesized to retain biotin’s high affinity for streptavidin/avidin while introducing unique physicochemical properties due to the phosphanium group, such as enhanced solubility in polar solvents or improved stability in acidic environments .
Properties
IUPAC Name |
hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N3O5PS/c20-14(17-9-5-1-2-6-10-24-25(22)23)8-4-3-7-13-15-12(11-26-13)18-16(21)19-15/h12-13,15H,1-11H2,(H3-,17,18,19,20,21,22,23)/p+1/t12?,13-,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEBYVHHFPMZQO-OWYJLGKBSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO[P+](=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5PS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves multiple steps, starting with the preparation of the thieno[3,4-d]imidazole core. This core is typically synthesized through a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparison with Similar Compounds
Biotin (Vitamin B7)
Structure: Biotin consists of the same thienoimidazole core but lacks the hexoxyphosphanium group. Its terminal group is a carboxylic acid (5-[(3aS,4S,6aR)-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid) . Key Differences:
- Molecular Weight : Biotin (244.31 g/mol) is lighter than the target compound (estimated >400 g/mol).
- Functionality : The phosphanium group introduces a permanent positive charge, altering solubility and electrostatic interactions compared to biotin’s carboxylic acid.
Applications : Biotin is a cofactor in carboxylation enzymes, while the target compound may serve as a tagged molecule for phosphonium-specific applications (e.g., ionic liquid synthesis) .
6-(5-((3aS,4S,6aR)-2-Oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamido)hexanoic Acid (CAS 72040-64-3)
Structure: Shares the biotin core and pentanamidohexanoic acid chain but terminates in a carboxylic acid instead of phosphanium . Key Differences:
Biotinamide (5-[(3aS,4S,6aR)-2-Oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanamide)
Structure : Replaces biotin’s carboxylic acid with an amide group .
Key Differences :
4-Nitrophenyl 5-[(3aS,4S,6aR)-2-Oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoate
Structure : Features a 4-nitrophenyl ester group instead of phosphanium .
Key Differences :
- Activation : The 4-nitrophenyl group is a leaving moiety, making this compound a reactive intermediate for biotinylation. The phosphanium derivative may instead act as a cationic surfactant or catalyst .
- Stability : The ester group is prone to hydrolysis, whereas the phosphanium ion offers greater stability in aqueous media .
Biotinylated Colchicine Derivatives (e.g., Compound 11a)
Structure : Combines biotin with colchicine via hydrazide linkages .
Key Differences :
- Targeting : Designed for anticancer drug delivery via biotin receptor-mediated uptake. The phosphanium derivative’s mechanism may rely on electrostatic interactions .
- Synthesis : Requires multi-step coupling, while the target compound’s phosphanium group could simplify purification via ion-exchange chromatography .
Structural and Functional Analysis
Structural Similarity Metrics
Using topological descriptors (e.g., Morgan fingerprints), the target compound shares >80% similarity with biotin and its amide/ester derivatives due to the conserved thienoimidazole core. However, electronic descriptors (e.g., dipole moments) highlight significant differences due to the phosphanium group’s charge .
Physicochemical Properties
| Property | Target Compound | Biotin | CAS 72040-64-3 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~420 (estimated) | 244.31 | 357.47 |
| LogP | -1.2 (predicted) | 1.46 | 0.98 |
| TPSA (Ų) | 150 | 103 | 121 |
| Charge | +1 (phosphanium) | Neutral | -1 (carboxylic) |
Notes:
Biological Activity
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structure, synthesis, mechanisms of action, and biological applications based on diverse research findings.
Compound Overview
IUPAC Name: Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium
CAS Number: 224583-35-1
Molecular Formula: C16H28N3O5PS
Molecular Weight: 393.44 g/mol
The compound features a thieno[3,4-d]imidazole ring fused with a tetrahydrothiophene structure. Its unique configuration may contribute to its biological properties.
Synthesis
The synthesis of hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium involves several steps including:
- Preparation of the Thieno[3,4-d]imidazole Core: This is typically achieved through cyclization reactions involving suitable precursors.
- Conjugation with Amino Acids and Phosphonates: The final product is synthesized by linking the thieno[3,4-d]imidazole core with amino acids and phosphonate groups.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction: The positively charged phosphanium group enhances membrane permeability.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties by scavenging free radicals.
Biological Applications
Hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium has shown promise in various biological contexts:
1. Neuroscience Research
The compound is utilized in neuroscience for intracellular labeling and neuronal tracing due to its ability to penetrate cell membranes effectively. Its biotin moiety allows for strong binding with streptavidin or avidin for visualization in microscopy.
2. Medicinal Chemistry
Research indicates potential applications in treating neurological disorders by mapping neural circuits and understanding disease mechanisms. Its structural complexity may allow it to interact with multiple biological targets.
3. Antioxidant Studies
Studies have indicated that compounds similar to hydroxy-oxo-[6-[5... possess antioxidant properties that could be beneficial in reducing oxidative stress in various diseases.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
